

# Head-to-Head Comparison: 1D228 vs. Cabozantinib in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 1D228     |           |
| Cat. No.:            | B12371235 | Get Quote |

In the landscape of targeted cancer therapies, both **1D228** and cabozantinib have emerged as significant multi-kinase inhibitors. While both compounds share an inhibitory effect on the c-Met signaling pathway, their broader kinase profiles and clinical development stages present distinct therapeutic pictures. This guide provides a detailed, data-driven comparison of **1D228** and cabozantinib for researchers, scientists, and drug development professionals.

## **Executive Summary**

**1D228** is a novel and potent dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK).[1] [2] Preclinical studies have demonstrated its robust anti-tumor activity in gastric and liver cancer models, where it has shown superiority over other targeted agents like tepotinib.[1][2][3] Its mechanism involves the inhibition of tumor cell proliferation, migration, and angiogenesis, coupled with the induction of cell cycle arrest.[1][2][4]

Cabozantinib is an orally available kinase inhibitor with a broader target profile that includes MET, VEGFR2, AXL, and RET.[5][6][7] It is an FDA-approved treatment for several advanced cancers, including renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[8][9] Clinical trial data has established its efficacy in improving progression-free survival and overall survival in patient populations who have often received prior therapies.[5][10][11]

This guide will delve into a comparative analysis of their mechanism of action, kinase inhibition profiles, and preclinical/clinical efficacy. It is important to note that direct head-to-head clinical trials of **1D228** and cabozantinib have not been published. Therefore, this comparison is based on available data from independent studies.



# **Mechanism of Action and Signaling Pathways**

Both **1D228** and cabozantinib exert their anti-tumor effects by inhibiting key signaling pathways involved in cancer progression.

**1D228** primarily targets the c-Met and TRK signaling pathways. The dual inhibition of these pathways is thought to produce a synergistic anti-tumor effect, as both c-Met and TRK signaling can contribute to tumor growth, survival, and metastasis.[1][2] The inhibition of c-Met and TRK phosphorylation by **1D228** blocks downstream signaling cascades, leading to reduced cell proliferation and induction of apoptosis.[1][4]









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A phase I study of cabozantinib (XL184) in patients with renal cell cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cabozantinib for Renal Cell Carcinoma: Current and Future Paradigms PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA approves cabozantinib for hepatocellular carcinoma | FDA [fda.gov]
- 10. Cabozantinib Slows Progression of Rare Kidney Cancer NCI [cancer.gov]
- 11. Cabozantinib for the Treatment of Advanced Hepatocellular Carcinoma: Current Data and Future Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison: 1D228 vs. Cabozantinib in Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371235#head-to-head-comparison-of-1d228-and-cabozantinib]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com